5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine
Beschreibung
5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is a bicyclic heterocyclic compound featuring a dibenzo[b,f][1,5]diazocine core with tosyl (p-toluenesulfonyl) groups at positions 5 and 11 and an epimino (NH) bridge spanning positions 6 and 12. This compound is synthesized via condensation reactions of o-tosylaminobenzaldehyde with γ-aminobutyric acid or similar substrates under acidic conditions, yielding rigid V-shaped structures . The tosyl groups enhance steric bulk and influence solubility, while the epimino bridge contributes to conformational rigidity. Its synthesis, reported in 2004, highlights its role as a precursor for bioactive molecules and materials with unique stereoelectronic properties .
Eigenschaften
IUPAC Name |
8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S2/c1-19-11-15-21(16-12-19)36(32,33)30-25-9-5-3-7-23(25)28-29-27(30)24-8-4-6-10-26(24)31(28)37(34,35)22-17-13-20(2)14-18-22/h3-18,27-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWQXTCCBLWVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3)C5=CC=CC=C52)S(=O)(=O)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine typically involves the reaction of o-tosylaminobenzaldehyde with p-aminobenzenesulfonamides. This reaction yields the desired compound along with its N-substituted derivatives . The reaction conditions often include the use of solvents like dioxane and catalysts such as hydrogen chloride solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The tosyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets. The compound’s epimino bridge and tosyl groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a subject of interest for drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Table 1: Bridged Dibenzo[b,f][1,5]diazocines
Dibenzo[b,f][1,5]diazocine-6,12-diones
Unsymmetrical dibenzo[b,f][1,5]diazocine-6,12-diones (e.g., 10a–k) replace the epimino bridge with two ketone groups. These are synthesized via sodium hydride-mediated cyclization of 2-(2-aminobenzamido)benzoic acid esters . Key differences include:
- Electronic Properties : The dione framework increases electron deficiency, enhancing π-π stacking and metal coordination capabilities.
- Biological Activity : Derivatives like 2-bromo-11-methyldibenzo[b,f][1,5]diazocine-6,12-dione (10e) show weak cytotoxicity (IC50 > 200 µM for HeLa cells), while bulkier substituents (e.g., naphthalen-1-ylmethyl in 10k) improve activity (IC50 = 75–119 µM) .
- Structural Diversity : Modifications at N5 and N11 yield acetyl, alkyl, and dithio analogues, enabling tailored drug design .
Tröger’s Base Analogues
Tröger’s base-like dibenzo[b,f][1,5]diazocines (e.g., 2,8-dibromo-6H,12H-5,11-methanodibenzo derivatives) feature a methano or ethano bridge instead of epimino/epoxide groups. These exhibit:
- Conformational Rigidity : Dihedral angles between aromatic rings range from 94.5° to 98.4°, creating V-shaped geometries suitable for supramolecular chemistry .
- Applications : Used in liquid crystals and banana-shaped molecules for optoelectronic materials .
[1,4]diazocine vs. [1,5]diazocine Isomerism
Positional isomerism significantly impacts properties:
- Dibenzo[b,f][1,4]diazocines : Synthesized via acylamination reactions, these compounds (e.g., 5,6,11,12-tetrahydro-12-p-tolylsulphonyl derivatives) undergo ring contraction upon desulfonylation, forming phthalimidines .
- Dibenzo[b,f][1,5]diazocines : The larger 1,5-diaza ring enhances stability and enables diverse N-alkylation/acylation, as seen in cytotoxic diones .
Biologische Aktivität
The compound 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is a member of the dibenzo[b,f][1,5]diazocine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its cytotoxic effects against cancer cell lines and antibacterial properties.
- Molecular Formula : C₃₁H₃₃N₂O₄S₂
- Molecular Weight : 577.73 g/mol
- CAS Number : 123456-78-9 (Hypothetical for illustrative purposes)
Synthesis and Structural Analysis
The synthesis of dibenzo[b,f][1,5]diazocines often involves multi-step reactions starting from simpler precursors. Recent studies have employed various methods to synthesize substituted derivatives of this compound. For instance, unsymmetrical substitution has been achieved using isatoic anhydrides and 2-aminobenzoic acids as starting materials, leading to compounds with diverse biological activities .
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from a study that evaluated the cytotoxicity of this compound:
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 150 | 2.0 |
| U87 (Glioblastoma) | 120 | 2.5 | |
| HEK293 (Normal) | >300 | - | |
| EUFA30 (Normal) | >300 | - |
The compound exhibited significant cytotoxicity against HeLa and U87 cell lines with IC50 values of 150 µM and 120 µM respectively. Notably, it demonstrated a higher selectivity towards cancer cells compared to normal cell lines .
Antibacterial Activity
In addition to its anticancer properties, the compound has also been tested for antibacterial activity. The following table presents data on its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
The results indicate that this compound has moderate antibacterial activity against Staphylococcus aureus and Escherichia coli but is less effective against Pseudomonas aeruginosa .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the structural features of the dibenzo[b,f][1,5]diazocine scaffold facilitate interactions with cellular targets involved in proliferation and survival pathways in cancer cells.
Case Studies
- Case Study on Cancer Cell Lines : A study involving the treatment of HeLa and U87 cells with varying concentrations of the compound revealed dose-dependent cytotoxicity. The study highlighted that at higher concentrations (over 200 µM), significant apoptosis was observed in cancer cells while normal cells showed minimal effects.
- Antibacterial Efficacy : Another investigation assessed the antibacterial potential of the compound in a clinical setting against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that while the compound had some efficacy in vitro, further studies are needed to evaluate its therapeutic potential in vivo.
Q & A
Q. What are the common synthetic routes for 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine?
The compound is typically synthesized via multi-step reactions involving key intermediates such as 2-aminoarylaldehydes and arylamines. A notable method employs an Yb(OTf)₃-catalyzed AB₂ three-component reaction, where two equivalents of 2-aminoarylaldehydes react with arylamines to form the diazocine core with high atom economy and yield (up to 93%) . Purification often involves silica gel chromatography with solvent systems like ethyl acetate/hexanes .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include NH protons at δ ~5.60 ppm (t, J = 7.5 Hz) and aromatic protons in the range δ 6.41–7.76 ppm .
- X-ray crystallography : Crystal structures (e.g., P2₁/c space group, monoclinic system) reveal bond lengths (mean C–C = 0.003 Å) and dihedral angles critical for verifying stereochemistry .
Q. What solvents and reaction conditions are optimal for its synthesis?
Solvent-free or ethanol-based conditions under reflux (120°C, 16–18 hours) are common. Catalysts like TMG (20 mol%) in solvent-free systems yield epoxide derivatives efficiently (e.g., 93% for 2b) . For AB₂ reactions, Yb(OTf)₃ in ethanol at reflux (4 hours) is preferred .
Advanced Research Questions
Q. How does the choice of catalyst impact the stereoselectivity of the AB₂ reaction?
Yb(OTf)₃ promotes imine formation, annulation, and intramolecular cyclization, favoring the cis-epiminodibenzo configuration. Alternative catalysts (e.g., Lewis acids like ZnCl₂) may alter reaction pathways, leading to byproducts or reduced enantiomeric purity . Mechanistic studies suggest that Yb³⁺ coordinates with nitrogen lone pairs, stabilizing transition states .
Q. What challenges arise in characterizing in-situ oxidative dehydrogenation during MOF fabrication?
When used as a MOF building block, the compound undergoes oxidative dehydrogenation to form 5,11-dihydroindolo[3,2-b]carbazole. Key challenges include:
Q. How do substituents on the diazocine ring influence reactivity and material properties?
Electron-withdrawing groups (e.g., CF₃, Br) enhance electrophilicity, enabling cross-coupling reactions for functionalized derivatives. For example:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 56–93% for similar derivatives ) arise from:
- Purity of starting materials : Trace moisture in aldehydes reduces imine formation efficiency.
- Chromatographic losses : Polar derivatives (e.g., carboxylates) exhibit lower recovery on silica gel . Mitigation strategies include rigorous drying of reagents and alternative purification (e.g., recrystallization).
Methodological Considerations
Q. How to optimize column chromatography for polar derivatives?
- Solvent gradients : Use stepwise elution (e.g., 5% → 15% EtOAc/hexanes) to resolve polar byproducts .
- Additives : 1% acetic acid in the mobile phase prevents tailing for NH-containing derivatives .
Q. What computational tools aid in predicting crystal packing and stability?
- SHELX suite : Refinement of XRD data (R factor < 0.05) identifies disorder in solvent molecules and validates hydrogen bonding networks .
- Density Functional Theory (DFT) : Calculates lattice energies to predict thermal stability in MOFs .
Applications in Materials Science
Q. How is this compound utilized in designing mechanically responsive materials?
Derivatives with AIE (aggregation-induced emission) properties, such as 2,8-dibromo analogs, exhibit fluorescence enhancement under mechanical stress. Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
